molecular formula C12H14O4 B14409771 4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one CAS No. 84755-40-8

4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

Cat. No.: B14409771
CAS No.: 84755-40-8
M. Wt: 222.24 g/mol
InChI Key: VKCHEYIDBYCQPR-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is a lignan compound, which is a type of polyphenolic substance found in plants. This compound is known for its diverse biological activities and is often studied for its potential health benefits. It is structurally characterized by the presence of a 4-hydroxy-3-methoxyphenyl group attached to an oxolan-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable lactone precursor under acidic or basic conditions. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are commonly used.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide, can be employed.

    Solvents: Common solvents include ethanol, methanol, or water.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as:

    High-Performance Liquid Chromatography (HPLC): For purification.

    Recrystallization: To obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the oxolan-2-one ring can be reduced to form alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex lignan compounds.

    Biology: Studied for its antioxidant properties and its role in plant metabolism.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and cardiovascular protective effects.

    Industry: Utilized in the production of natural health products and dietary supplements.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic hydroxyl group.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

    Anti-cancer Properties: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Matairesinol: Another lignan compound with a similar structure but different biological activities.

    Secoisolariciresinol: A lignan found in flaxseed with potent antioxidant properties.

    Pinoresinol: A lignan with anti-inflammatory and anti-cancer effects.

Uniqueness

4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is unique due to its specific combination of antioxidant, anti-inflammatory, and potential anti-cancer properties. Its structural features, such as the oxolan-2-one ring and the 4-hydroxy-3-methoxyphenyl group, contribute to its distinct biological activities.

Properties

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11-5-8(2-3-10(11)13)4-9-6-12(14)16-7-9/h2-3,5,9,13H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCHEYIDBYCQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2CC(=O)OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553377
Record name 4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84755-40-8
Record name 4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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